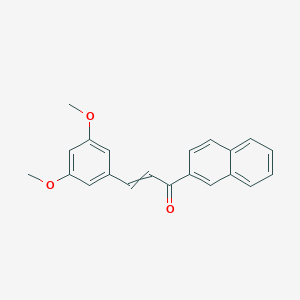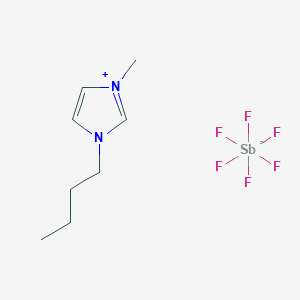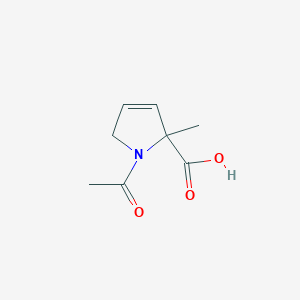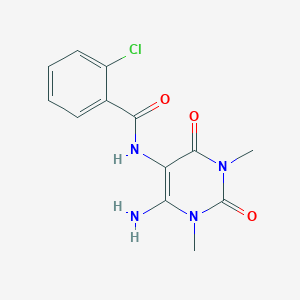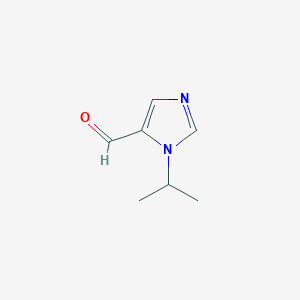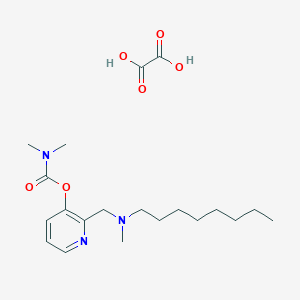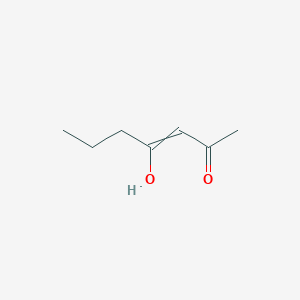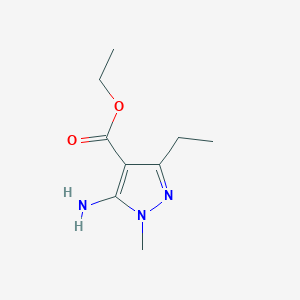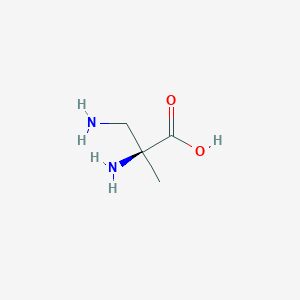
2-(Aminomethyl)-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-D-alanine, also known as BMAA, is a non-proteinogenic amino acid that has been found in various types of cyanobacteria, as well as in some species of marine diatoms and dinoflagellates. BMAA has been implicated in the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and has been the subject of intense research in recent years.
Wirkmechanismus
The exact mechanism of action of 2-(Aminomethyl)-D-alanine is not yet fully understood, but it is thought to involve the disruption of protein synthesis and the accumulation of misfolded proteins in neurons. 2-(Aminomethyl)-D-alanine has also been shown to activate the NMDA receptor, which could contribute to its neurotoxic effects.
Biochemische Und Physiologische Effekte
2-(Aminomethyl)-D-alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of oxidative stress. 2-(Aminomethyl)-D-alanine has also been shown to disrupt the function of mitochondria, which could contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-(Aminomethyl)-D-alanine in the lab is that it can be synthesized relatively easily, allowing researchers to study its effects in a controlled environment. However, one limitation of studying 2-(Aminomethyl)-D-alanine is that it is difficult to obtain in large quantities from natural sources, which could limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(Aminomethyl)-D-alanine, including further studies of its potential role in the development of neurodegenerative diseases. Researchers are also interested in exploring the potential use of 2-(Aminomethyl)-D-alanine as a biomarker for these diseases, as well as the development of new drugs that could target the neurotoxic effects of 2-(Aminomethyl)-D-alanine. Additionally, further studies are needed to better understand the mechanism of action of 2-(Aminomethyl)-D-alanine and its effects on other systems in the body.
Synthesemethoden
2-(Aminomethyl)-D-alanine can be synthesized through a number of different methods, including the reaction of glycine with acetaldehyde in the presence of ammonia, or the reaction of alanine with formaldehyde and ammonia. However, the most common method of synthesis involves the reaction of L-serine with acetaldehyde in the presence of ammonia and sodium cyanide.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-D-alanine has been the subject of extensive research in recent years, with a particular focus on its potential role in the development of neurodegenerative diseases. Studies have shown that 2-(Aminomethyl)-D-alanine can cause damage to neurons in vitro, and can also induce the formation of protein aggregates similar to those found in the brains of Alzheimer's and Parkinson's patients.
Eigenschaften
CAS-Nummer |
170384-23-3 |
|---|---|
Produktname |
2-(Aminomethyl)-D-alanine |
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
BJVNVLORPOBATD-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@](CN)(C(=O)O)N |
SMILES |
CC(CN)(C(=O)O)N |
Kanonische SMILES |
CC(CN)(C(=O)O)N |
Synonyme |
L-Alanine, 3-amino-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



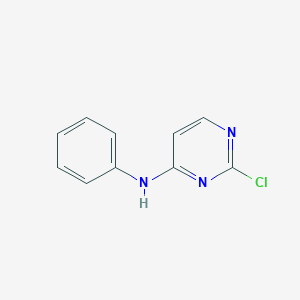
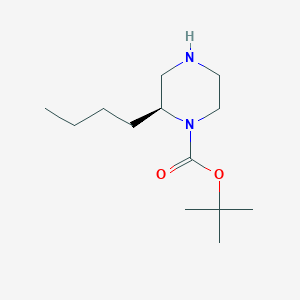
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
